molecular formula C7H16Cl2N2 B14775495 6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride

6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride

Cat. No.: B14775495
M. Wt: 199.12 g/mol
InChI Key: OSELFJSEXXQYOH-UHFFFAOYSA-N
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Description

6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride is a spirocyclic compound featuring a bicyclic structure where a six-membered diaza ring is fused to a two-membered cyclopropane ring. These compounds are widely utilized as building blocks in medicinal chemistry, particularly in kinase and MDM2 inhibitor development .

Properties

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

6-methyl-4,7-diazaspiro[2.5]octane;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c1-6-4-9-7(2-3-7)5-8-6;;/h6,8-9H,2-5H2,1H3;2*1H

InChI Key

OSELFJSEXXQYOH-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2(CC2)CN1.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclizing agent to form the spirocyclic structure. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the dihydrochloride salt form, which is more stable and easier to handle.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is usually carried out in an aqueous or organic solvent at controlled temperatures.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically performed in an inert solvent such as tetrahydrofuran or ether.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the specific substitution being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups.

Scientific Research Applications

(R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride is a unique spirocyclic compound containing nitrogen heteroatoms and a methyl group, making it valuable in medicinal chemistry and organic synthesis. The molecular formula is C7H16Cl2N2, with a molecular weight of approximately 199.12 g/mol .

Here's a summary of its potential applications:

Pharmaceutical Development

  • (R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride is studied for potential biological activity that may be beneficial in pharmacological applications.
  • Interaction studies are essential to understand how (R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride interacts with biological systems.

Synthesis Method

  • A synthesis method of a 4,7-diazaspiro[2.5] octane compound involves using a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate as a raw material. The 4,7-diazaspiro[2.5] octane compound is then obtained through substitution, addition of a protecting group, removal of a protecting group, and reduction .
  • The synthesis method avoids the use of boron trifluoride diethyl etherate adduct, which is inflammable and explosive and has corrosive toxicity, thereby improving safety in the synthesis reaction .

Reactivity

The reactivity of (R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride is due to its functional groups, especially the nitrogen atoms, which can participate in nucleophilic substitutions and other reactions typical of amines.

Safety and Hazards

(R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride has several hazard classifications :

  • H315 : Causes skin irritation.
  • H319 : Causes serious eye irritation.
  • H335 : May cause respiratory irritation.

Structural Information

  • Molecular Formula: C7H14N2
  • SMILES: CN1CCNCC12CC2
  • InChI: InChI=1S/C7H14N2/c1-9-5-4-8-6-7(9)2-3-7/h8H,2-6H2,1H3
  • InChIKey: LLRVPJUCDHSVJZ-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
$$M+H]+127.12298131.4
$$M+Na]+149.10492143.9
$$M+NH4]+144.14952142.2
$$M+K]+165.07886137.4
$$M-H]-125.10842140.0
$$M+Na-2H]-147.09037140.8
$$M]+126.11515136.8
$$M]-126.11625136.8

Mechanism of Action

The mechanism of action of 6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical and functional differences between 6-methyl-4,7-diazaspiro[2.5]octane dihydrochloride and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Purity Storage Conditions Key Applications
4,7-Diazaspiro[2.5]octane dihydrochloride 145122-56-1 C₆H₁₂N₂·2HCl 185.09 ≥99% Room Temperature Building block in kinase inhibitors
4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride 1152111-72-2 C₇H₁₆Cl₂N₂ 199.12 >98% 2–8°C Research reagent for solubility studies
(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride 1199792-83-0 C₇H₁₆Cl₂N₂ 199.12 >97% 2–8°C In vivo formulations for MDM2 inhibition
7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride 2757767-21-6 C₁₃H₁₈Cl₂N₂ 277.2 N/A N/A High-yield synthetic intermediate (98% yield)

Key Findings:

Methyl substitution at position 4 or 5 reduces solubility, necessitating storage at 2–8°C and the use of solvents like DMSO for research applications . The 7-benzyl derivative introduces hydrophobicity, making it suitable for lipid-mediated drug delivery systems .

Synthetic Accessibility :

  • The parent compound is commercially available with ≥99% purity , whereas methylated derivatives require multi-step synthesis. For example, 7-benzyl analogs achieve yields up to 98% via reductive amination .

Biological Activity :

  • The (R)-5-methyl variant demonstrates selective binding to MDM2, a critical target in cancer therapy .
  • Spirocyclic cores with phenyl or benzyl groups (e.g., 7-phenyl derivatives) enhance kinase inhibition potency, as seen in BMPR2-selective inhibitors .

Stability and Storage :

  • Methylated analogs are less stable at room temperature compared to the parent compound, requiring refrigerated storage .

Research Implications and Limitations

While the evidence lacks direct data on the 6-methyl isomer, comparisons highlight the importance of substituent positioning:

  • Steric Effects : A methyl group at position 6 may hinder binding to flat protein pockets but improve selectivity for helical targets.
  • Chirality : The (R)-5-methyl derivative’s stereochemistry enhances target affinity, suggesting that stereoselective synthesis of 6-methyl analogs could yield optimized bioactivity .
  • Limitations : Current data gaps on the 6-methyl derivative necessitate further empirical studies to validate extrapolated trends.

Biological Activity

6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride is a heterocyclic compound notable for its unique spirocyclic structure that includes two nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. The following sections will delve into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C7H16Cl2N2
  • Molecular Weight : Approximately 199.12 g/mol
  • Appearance : White crystalline powder
  • Melting Point : 183-186 °C

Mechanisms of Biological Activity

The biological activity of 6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of nitrogen atoms in its structure allows it to participate in nucleophilic substitutions and other reactions typical of amines, which can influence its pharmacological properties.

Key Mechanisms:

  • Receptor Interaction : Studies indicate that this compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter systems.
  • Antimicrobial Activity : Preliminary research suggests that it exhibits antimicrobial properties against various bacterial strains, indicating its potential use in treating infections.
  • Anticancer Potential : The compound has shown promise in inhibiting tumor growth by interacting with proteins involved in cell cycle regulation, such as Mdm2 and p53 .

Biological Activity Profile

The following table summarizes the biological activities associated with 6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride:

Activity TypeDescription
AntimicrobialExhibits activity against various bacterial strains
AnticancerPotential to inhibit tumor growth by modulating p53 activity
NeuroactivityPossible interaction with neurotransmitter receptors

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro assays have demonstrated that 6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride displays significant inhibitory effects on drug-sensitive strains of Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents .
    CompoundMIC (μg/mL)Activity Type
    6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride0.5Antimicrobial
    Standard Antibiotic0.25Antimicrobial
  • Anticancer Activity : Research indicates that compounds similar to 6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride can inhibit the interaction between Mdm2 protein and p53, a critical pathway in cancer biology . This inhibition is crucial for restoring p53's function as a tumor suppressor.
  • Neuropharmacology : Interaction studies have suggested that this compound may modulate neurotransmitter levels, potentially offering therapeutic benefits for neurological disorders .

Q & A

Q. How can the structural identity of 6-methyl-4,7-diazaspiro[2.5]octane dihydrochloride be confirmed experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H NMR (600 MHz, CD₃OD) to verify key structural features. For example, signals corresponding to the spirocyclic system (e.g., δ 4.02–3.96 ppm for methylene protons adjacent to nitrogen) and methyl groups (e.g., δ 3.87 ppm for methoxy substituents in related analogs) can confirm the core structure .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) should match the molecular formula (C₆H₁₄Cl₂N₂) with a calculated exact mass of 185.09 g/mol .
  • X-ray Crystallography (if crystalline): Resolve the spirocyclic conformation and dihydrochloride salt formation .

Q. What synthetic routes are commonly used to prepare 6-methyl-4,7-diazaspiro[2.5]octane dihydrochloride?

Methodological Answer:

  • Key Steps:
    • Spirocycle Formation: React 7-substituted-4,7-diazaspiro[2.5]octane intermediates with methyl-containing electrophiles (e.g., methyl halides) under basic conditions .
    • Salt Formation: Treat the free base with HCl in a polar solvent (e.g., methanol) to precipitate the dihydrochloride salt .
  • Purification: Use recrystallization (e.g., methanol/ethyl acetate) or column chromatography (silica gel, eluting with dichloromethane/methanol) to achieve >97% purity .

Q. How should researchers handle stability and storage of this compound?

Methodological Answer:

  • Storage Conditions: Store at -20°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation .
  • Stability Testing: Monitor decomposition via HPLC (e.g., C18 column, acetonitrile/water with 0.1% TFA) to detect impurities like desmethyl analogs or oxidation products .

Advanced Research Questions

Q. What role does 6-methyl-4,7-diazaspiro[2.5]octane dihydrochloride play in kinase inhibitor development?

Methodological Answer:

  • BMPR2-Selective Inhibitors: Incorporate the spirocyclic core into kinase inhibitors via Suzuki-Miyaura coupling or Buchwald-Hartwig amination. For example, attach chloropyrimidine moieties to enhance target binding .
  • Biological Evaluation: Use enzymatic assays (e.g., ADP-Glo™) to measure IC₅₀ values against BMPR2 and selectivity over related kinases (e.g., ALK, EGFR) .

Q. How can enantiomeric purity be assessed for chiral analogs of this compound?

Methodological Answer:

  • Chiral HPLC: Employ a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol mobile phase to resolve enantiomers. Validate using (R)- and (S)-standards .
  • Circular Dichroism (CD): Compare CD spectra of synthesized batches to reference standards to confirm optical purity .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

Methodological Answer:

  • Reaction Optimization: Use Design of Experiments (DoE) to vary parameters (temperature, catalyst loading, solvent polarity). For example, microwave-assisted synthesis reduces reaction time and improves yield (e.g., 62% isolated yield in one step) .
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation and minimize side reactions .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis: Compare assay conditions (e.g., cell lines, IC₅₀ protocols) from independent studies. For example, discrepancies in LSD1 inhibition (e.g., H3K4 methylation levels) may arise from varying cellular contexts .
  • Dose-Response Validation: Repeat assays with standardized protocols (e.g., CellTiter-Glo® for proliferation) and include positive controls (e.g., bomedemstat dihydrochloride for LSD1 studies) .

Q. What analytical methods are recommended for impurity profiling?

Methodological Answer:

  • HPLC-MS/MS: Use a Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm) with gradient elution (0.1% formic acid in water/acetonitrile) to detect and quantify impurities like desmethyl derivatives or diastereomers .
  • Forced Degradation Studies: Expose the compound to heat (40°C), light (UV), and acidic/basic conditions to identify degradation pathways .

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